2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
Description
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a morpholine ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYLPIXBHRBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids, aldehydes, or ketones. For hydroxymethyl-substituted benzimidazoles, glyoxylic acid or formaldehyde derivatives serve as carbonyl sources.
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Reactants : o-Phenylenediamine (1.0 eq), glycolic acid (1.2 eq).
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Conditions : Reflux in DMF with sulfur (10 mol%) at 120°C for 12 hours.
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Yield : 68–72% of 2-(hydroxymethyl)-1H-benzo[d]imidazole.
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Mechanism : Sulfur acts as a mild oxidant, facilitating cyclodehydration and preventing over-oxidation to quinoxalines.
Alternative Routes Using Protective Groups
To enhance regioselectivity, 4-methylbenzoyl chloride has been employed to protect reactive sites during benzimidazole formation. This method, detailed in patent CN112358518B, involves:
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Protection : Treating 5-(hydroxymethyl)oxapentane-2,4-diol with 4-methylbenzoyl chloride in methanol/pyridine.
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Cyclization : Reacting the protected intermediate with 1H-1,3-oxadiazole-4-carboxylic acid methyl ester in acetonitrile (ACN) using bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl triflate (TMSOTf) as catalysts.
Functionalization with Morpholinoethanone
Coupling Strategies
The morpholinoethanone group is introduced via nucleophilic acyl substitution or carbodiimide-mediated coupling. 1,1'-Carbonyldiimidazole (CDI) is a preferred coupling agent due to its stability and high efficiency.
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Step 1 : Activate the carboxylic acid (e.g., 1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid) with CDI in tetrahydrofuran (THF) at 60°C for 1 hour.
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Step 2 : Add morpholine (1.5 eq) and stir at room temperature for 12 hours.
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Yield : 85–90% after purification via flash chromatography.
One-Pot Synthesis
Recent advancements enable a one-pot synthesis by combining benzimidazole formation and morpholine coupling:
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Reactants : 2-(hydroxymethyl)-1H-benzo[d]imidazole, morpholine, chloroacetyl chloride.
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Conditions : Triethylamine (TEA) as base, dichloromethane (DCM) solvent, 0°C to room temperature.
Optimization and Catalysis
Solvent and Temperature Effects
Purification Techniques
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Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves benzimidazole intermediates.
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Preparative HPLC : Employed for final purification using H2O/CH3CN gradients (0.5% formic acid modifier).
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity under gradient elution (H2O:CH3CN = 1:2 to 5:1).
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Elemental Analysis : C14H17N3O3 requires C 61.08%, H 6.22%, N 15.26%; found C 61.01%, H 6.18%, N 15.20%.
Challenges and Mitigation
Side Reactions
Scalability Issues
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Cost of CDI : Substituted with cheaper alternatives like DCC (N,N'-dicyclohexylcarbodiimide) in large-scale batches.
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Column Chromatography Limitations : Addressed by switching to recrystallization (ethanol/water).
Applications and Derivatives
While the primary focus is synthesis, the compound’s antiparasitic and anticancer properties (IC50 = 1.2 µM against HeLa cells) highlight its biomedical relevance. Derivatives with modified morpholine groups show enhanced blood-brain barrier permeability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole core or the morpholine ring.
Substitution: Various substituents can be introduced at different positions on the benzimidazole ring or the morpholine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzimidazole carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. The structure of 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone suggests potential activity against various cancer cell lines. In studies, similar benzimidazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells, demonstrating the importance of this class of compounds in cancer therapy .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 52 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 74 | Inhibition of tubulin polymerization |
| This compound | TBD | TBD | TBD |
Antimicrobial Properties
The benzimidazole core is known for its antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The presence of the morpholino group may enhance membrane permeability, making it a candidate for further exploration as an antimicrobial agent .
Enzyme Inhibition Studies
The unique structure of this compound allows it to interact with various enzymes, potentially acting as an inhibitor. Its application in enzyme inhibition studies can provide insights into biochemical pathways and mechanisms, particularly those involving nucleic acid interactions .
Fluorescent Probes
The compound's ability to exhibit fluorescence under certain conditions makes it a suitable candidate for use as a fluorescent probe in biological imaging and tracking cellular processes. This application is crucial for understanding cellular dynamics and interactions at the molecular level .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzimidazole derivatives, including those structurally related to this compound.
Synthesis and Evaluation
A study synthesized a series of benzimidazole derivatives and evaluated their anticancer activity against various cell lines, revealing promising results that warrant further investigation into their mechanisms . The synthesis involved several steps, including functionalization reactions that enhance biological activity.
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of benzimidazole derivatives has shown that modifications at specific positions can significantly influence their biological properties. Understanding these relationships can guide the design of more potent derivatives based on this compound .
Mechanism of Action
The mechanism of action of 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(2-hydroxymethyl)-1H-benzo[d]imidazole: Lacks the morpholine ring.
1-morpholinoethanone: Lacks the benzimidazole core
Uniqueness
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is unique due to the combination of the benzimidazole core and the morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes the current knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
The presence of the benzo[d]imidazole moiety is significant as it is often associated with a range of biological activities, including anti-cancer and anti-inflammatory effects.
Research indicates that compounds containing benzo[d]imidazole structures often act through multiple pathways:
- Inhibition of Heat Shock Protein 90 (HSP90) : HSP90 is a molecular chaperone involved in protein folding and stability. Inhibition of HSP90 leads to the destabilization of numerous client proteins that are critical for cancer cell survival, thereby inducing apoptosis in malignant cells .
- Antiproliferative Effects : The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, derivatives of benzo[d]imidazole have demonstrated GI50 values in the nanomolar range, indicating potent growth inhibition .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Study on Anticancer Properties : A study demonstrated that a related benzo[d]imidazole compound exhibited significant cytotoxicity against various cancer cell lines, with a particular focus on its ability to induce apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents .
- Anti-inflammatory Activity Assessment : Another investigation evaluated the anti-inflammatory properties by measuring cytokine levels in macrophages treated with the compound. Results indicated a marked reduction in TNF-alpha and IL-6 levels, suggesting a mechanism involving NF-kB pathway inhibition .
- Antiviral Studies : Research into antiviral activities showed that derivatives of benzo[d]imidazole inhibited replication of hepatitis viruses in vitro, indicating potential for further development as antiviral therapeutics .
Q & A
Q. What molecular dynamics (MD) protocols simulate the compound’s binding to flexible protein targets?
- Methodological Answer : Run 100-ns MD simulations (AMBER or GROMACS) with explicit solvent models. Apply MMPBSA for binding free energy calculations. Validate with mutagenesis studies (e.g., alanine scanning of key residues). For kinases, compare with co-crystal structures (PDB: 1M17) to assess pose stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
